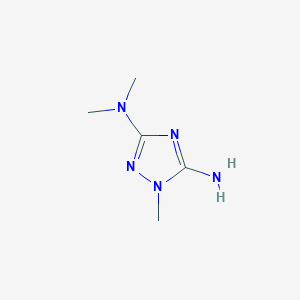
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate typically involves the reaction of 4-chloro-1,2,5-thiadiazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis.
Major Products Formed
Substitution: Formation of 4-azido-1,2,5-thiadiazole-3-carboxylate or 4-thiocyanato-1,2,5-thiadiazole-3-carboxylate.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of 4-chloro-1,2,5-thiadiazole-3-carboxylic acid.
Applications De Recherche Scientifique
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Methyl4-chloro-1,2,5-thiadiazole-3-carboxylate can be compared with other thiadiazole derivatives such as:
4-chloro-1,2,5-thiadiazole-3-carboxylic acid: Similar structure but lacks the ester group.
1,3,4-thiadiazole derivatives: Different isomeric form with distinct biological activities.
1,2,4-thiadiazole derivatives: Another isomer with unique chemical properties.
Propriétés
Formule moléculaire |
C4H3ClN2O2S |
|---|---|
Poids moléculaire |
178.60 g/mol |
Nom IUPAC |
methyl 4-chloro-1,2,5-thiadiazole-3-carboxylate |
InChI |
InChI=1S/C4H3ClN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3 |
Clé InChI |
BDAUCEKTWMSQDU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NSN=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



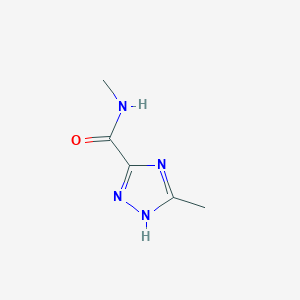

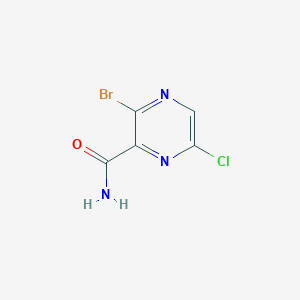
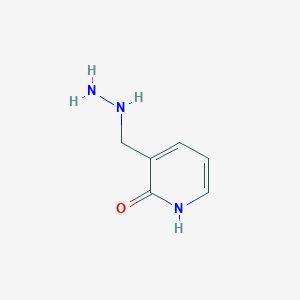
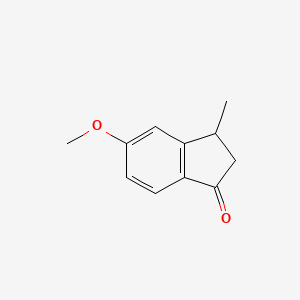
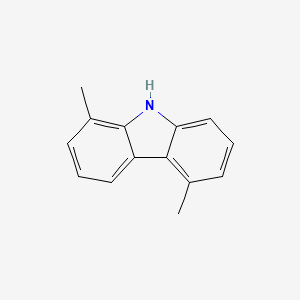

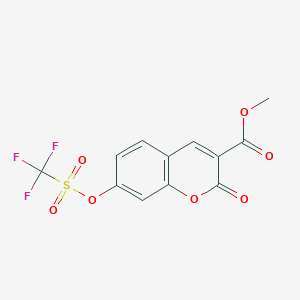


![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)
